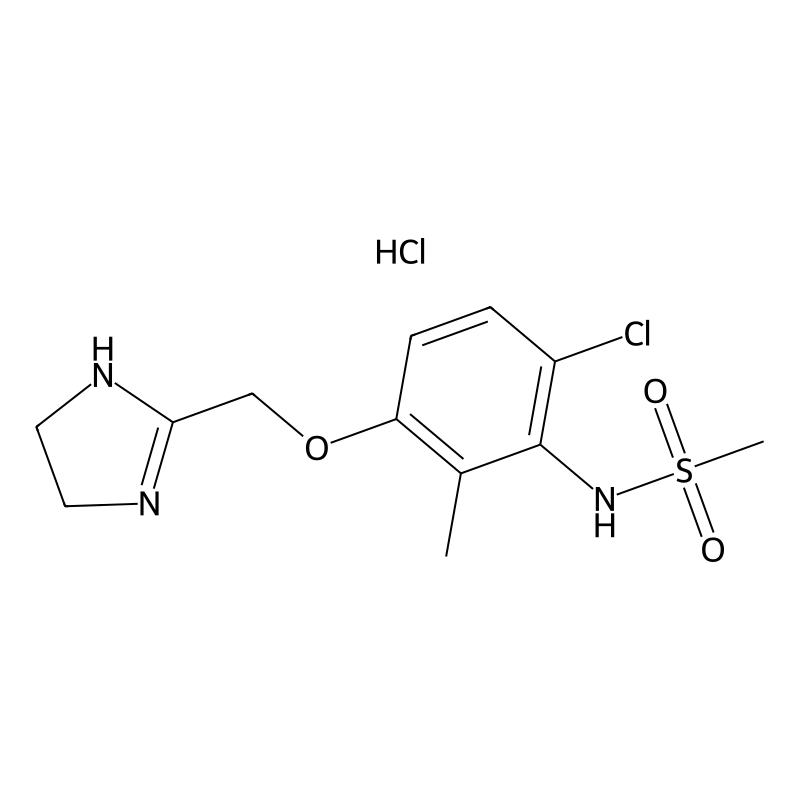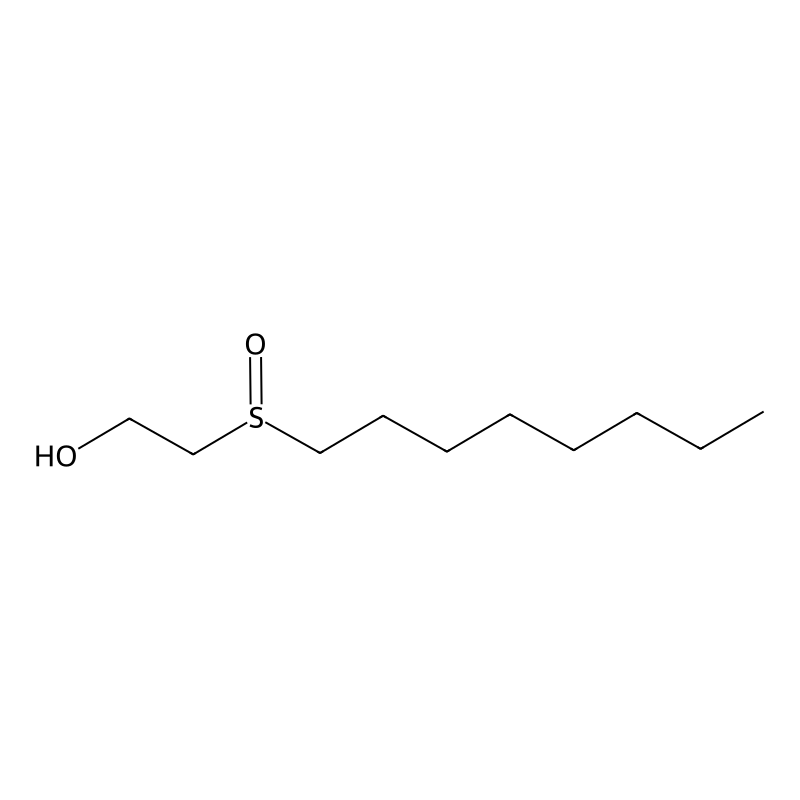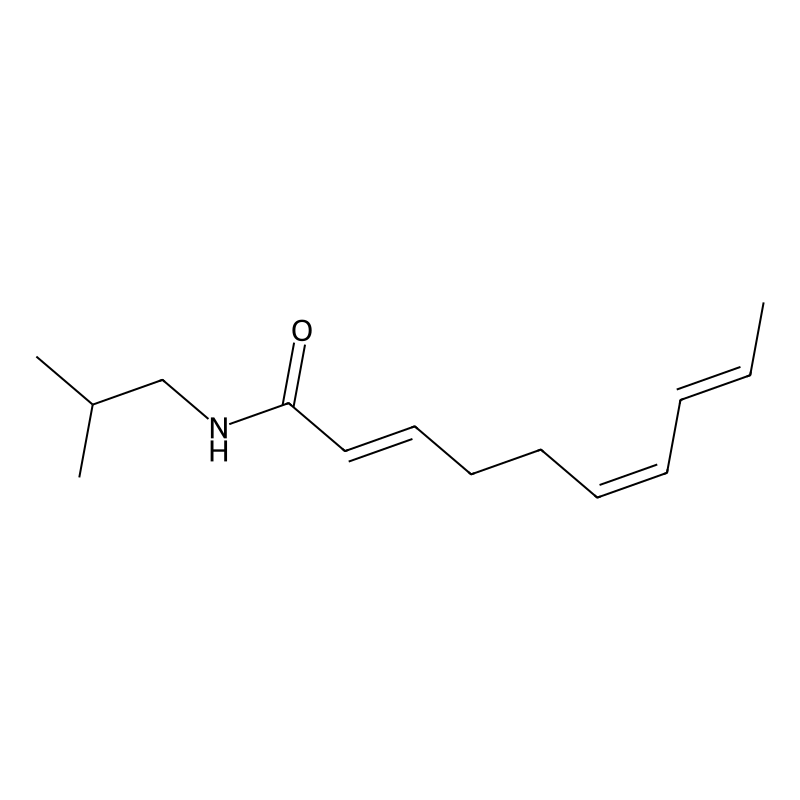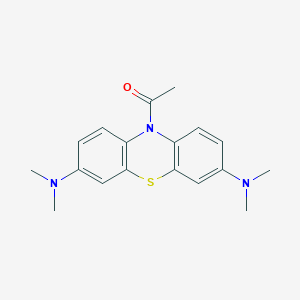Difructose anhydride III
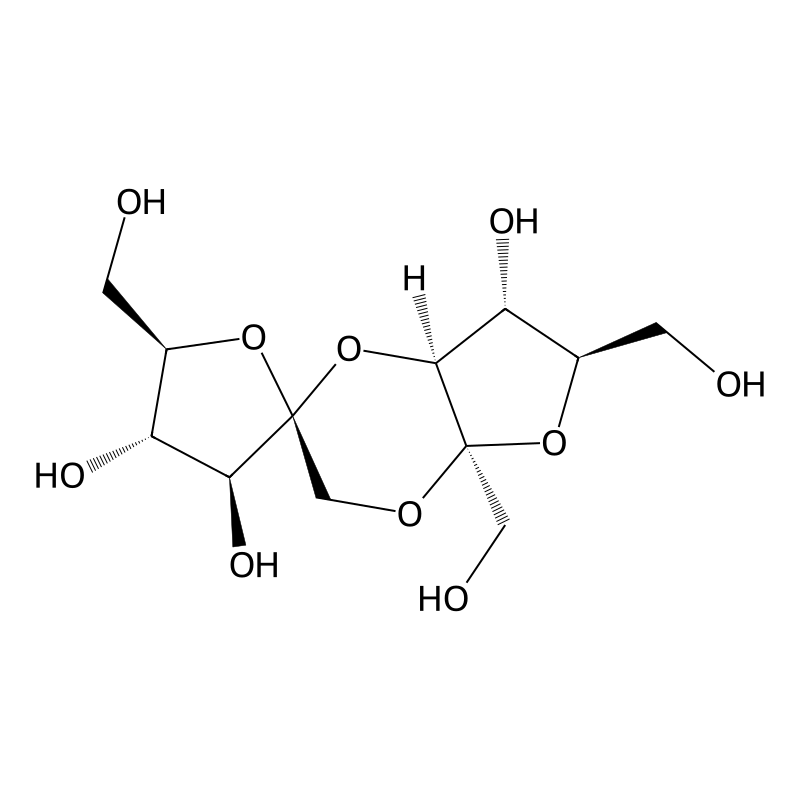
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Potential Prebiotic Effects:
- DFA-III exhibits prebiotic properties, meaning it can selectively stimulate the growth and activity of beneficial gut bacteria. Studies suggest it may improve gut microbiota composition and function, potentially impacting overall health and well-being. [Source: ]
Mineral Absorption Enhancement:
- Research indicates DFA-III may enhance the absorption of minerals like calcium and iron, potentially benefiting individuals with deficiencies or impaired absorption. [Source: ]
Bone Health Support:
- Studies suggest DFA-III supplementation may positively impact bone mineral density and metabolism, potentially aiding in preventing osteoporosis and bone loss. [Source: ]
Anti-Inflammatory Properties:
- Emerging research explores the potential anti-inflammatory effects of DFA-III, suggesting it may offer benefits in managing inflammatory conditions.
Food Science Applications:
- DFA-III's unique properties, such as its sweetness and ability to resist digestion, make it attractive for food science research. It holds potential as a prebiotic sweetener and functional food ingredient.
Difructose anhydride III is a cyclic disaccharide consisting of two fructose units linked by a unique glycosidic bond. It is recognized as the smallest cyclic disaccharide and is primarily derived from inulin, a naturally occurring polysaccharide found in plants like chicory and artichokes. This compound is notable for its low-calorie content and has attracted attention for its potential health benefits, including prebiotic properties that promote the growth of beneficial gut bacteria. Unlike other sugars, difructose anhydride III is rarely found in nature, making it a subject of industrial interest for use as a sugar substitute .
- Hydrolysis: Under acidic or enzymatic conditions, difructose anhydride III can be hydrolyzed to yield fructose. This reaction is crucial for its metabolic pathway and potential applications in food science.
- Maillard Reaction: When heated in the presence of amino acids, this compound can undergo Maillard reactions, resulting in the formation of various flavor compounds and brown pigments, which are essential in food processing and flavor enhancement .
Common Reagents and Conditions- Hydrolysis: Typically performed under acidic conditions or using specific enzymes.
- Maillard Reaction: Requires heat and the presence of amino acids.
Major Products- From Hydrolysis: Fructose.
- From Maillard Reaction: Various flavor compounds and brown pigments.
- From Hydrolysis: Fructose.
- From Maillard Reaction: Various flavor compounds and brown pigments.
Difructose anhydride III exhibits several biological activities that make it relevant in nutrition and health:
- Prebiotic Effects: It promotes the growth of beneficial gut microbiota, enhancing gut health.
- Mineral Absorption: Research indicates that difructose anhydride III may improve the absorption of minerals such as calcium and magnesium.
- Cholesterol Reduction: Some studies suggest potential cholesterol-lowering effects, contributing to cardiovascular health .
The synthesis of difructose anhydride III primarily involves enzymatic processes:
- Enzymatic Conversion: The enzyme inulin fructotransferase catalyzes the conversion of inulin into difructose anhydride III. This process typically occurs in bioreactors where conditions are optimized for enzyme activity.
- Industrial Production: Large-scale production often utilizes microorganisms like Arthrobacter species to produce the enzyme. The extraction of inulin from chicory followed by enzymatic conversion is common practice, often enhanced through ultrafiltration techniques to increase yield .
Difructose anhydride III has diverse applications across various fields:
- Food Industry: Used as a low-calorie sweetener due to its unique taste profile and low glycemic index.
- Pharmaceuticals: Investigated for its health benefits, including prebiotic properties and potential roles in improving mineral absorption.
- Research: Utilized as a model compound in studies examining carbohydrate chemistry and metabolism .
Research on the interactions involving difructose anhydride III has revealed important insights:
- Studies have shown that supplementation with difructose anhydride III can lead to increased serum immunoglobulin levels, suggesting a role in immune function.
- Its interaction with gut microbiota has been studied extensively, highlighting its prebiotic effects that enhance the growth of beneficial bacteria while inhibiting pathogenic strains .
Difructose anhydride III shares structural similarities with other difructose anhydrides but exhibits unique properties:
| Compound | Description | Unique Features |
|---|---|---|
| Difructose anhydride I | Another cyclic disaccharide derived from inulin | Less potent prebiotic effects compared to difructose anhydride III |
| Difructose anhydride IV | Produced from levan (another type of fructan) | Different glycosidic linkage; less effective on mineral absorption |
| Difructose anhydride II | Less common variant with similar structural features | Limited research on biological activity |
Difructose anhydride III stands out due to its specific glycosidic linkages that confer enhanced prebiotic properties, making it particularly effective at promoting gut health compared to its analogs .
Inulin Fructotransferase (IFTase)-Mediated Catalytic Mechanisms
DFA III is primarily synthesized via the enzymatic conversion of inulin, a β-(2→1)-linked fructan polymer, using inulin fructotransferase (IFTase). IFTase (EC 4.2.2.18) catalyzes the intramolecular transfructosylation of inulin, cleaving terminal difructosyl units to form cyclic DFA III. Structural studies reveal that IFTase adopts a trimeric β-helix fold, with catalytic activity dependent on monomer-monomer interactions.
Key Catalytic Features:
- Substrate Binding: IFTase recognizes inulin chains of at least three fructose units (GF₃), with optimal activity on GF₄ (nystose).
- Mechanism: A conserved glutamic acid (E205 in Arthrobacter aurescens) acts as a proton donor, facilitating fructosyl transfer and cyclic anhydride formation.
- Product Release: A "lid" structure near the active site regulates substrate entry and product ejection, enabling sequential processing of inulin chains.
Table 1: Kinetic Parameters of IFTase from Select Microbial Strains
| Microbial Source | Optimal pH | Optimal Temp (°C) | Specific Activity (U/mg) | Reference |
|---|---|---|---|---|
| Arthrobacter aurescens | 6.0 | 60 | 754 | |
| Nonomuraea sp. ID06-A0189 | 5.5–6.0 | 65–70 | 393 | |
| Bacillus sp. snu-7 | 6.0 | 40 | 62 |
Difructose Anhydride III as a Selective Growth Substrate for Bifidobacterium Species
DFA III exhibits high specificity as a growth substrate for Bifidobacterium species, a genus critically associated with human gut health. Structural analysis reveals that DFA III’s cyclic configuration of two fructose molecules linked via β-(2→1) and β-(2→6) glycosidic bonds prevents degradation by human digestive enzymes, allowing it to reach the colon intact [1] [6]. This structural resilience enables selective utilization by Bifidobacterium adolescentis and Bifidobacterium longum, which express DFA III hydrolase (DFA-IIIase), an enzyme that cleaves DFA III into inulobiose and fructose [1] [6].
A 2024 study identified six novel DFA-IIIases in Bifidobacterium strains, with Bifidobacterium adolescentis achieving a 67% hydrolysis rate of DFA III—the highest reported efficiency among known microbial enzymes [1]. This enzymatic activity correlates with a 2.5-fold increase in Bifidobacterium populations in vitro compared to control substrates [1]. Furthermore, human trials involving long-term DFA III supplementation (3 g/day for 12 months) demonstrated sustained increases in fecal Bifidobacterium counts, particularly in individuals with constipation-predominant gut dysbiosis [2] [3].
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Wikipedia
Dates
decreases body fat as a low-energy substitute or by decreasing energy intake in
non-ovariectomized and ovariectomized female rats. Biosci Biotechnol Biochem.
2017 Jul;81(7):1425-1432. doi: 10.1080/09168451.2017.1314756. Epub 2017 Apr 24.
PubMed PMID: 28436747.
2: Htun A, Sato T, Hanada M. Effect of difructose anhydride III supplementation
on passive immunoglobulin G transfer and serum immunoglobulin G concentration in
newborn Holstein calves fed pooled colostrum. J Dairy Sci. 2016 Jul;99(7):5701-6.
doi: 10.3168/jds.2015-10716. Epub 2016 May 4. PubMed PMID: 27157573.
3: Murtini D, Aryantini NP, Sujaya IN, Urashima T, Fukuda K. Effects of prebiotic
oligosaccharides consumption on the growth and expression profile of cell
surface-associated proteins of a potential probiotic Lactobacillus rhamnosus
FSMM15. Biosci Microbiota Food Health. 2016;35(1):41-9. doi:
10.12938/bmfh.2015-014. Epub 2015 Oct 6. PubMed PMID: 26858929; PubMed Central
PMCID: PMC4735032.
4: Yu S, Wang X, Zhang T, Stressler T, Fischer L, Jiang B, Mu W. Identification
of a Novel Di-D-Fructofuranose 1,2/':2,3/' Dianhydride (DFA III) Hydrolysis Enzyme
from Arthrobacter aurescens SK8.001. PLoS One. 2015 Nov 10;10(11):e0142640. doi:
10.1371/journal.pone.0142640. eCollection 2015. PubMed PMID: 26555784; PubMed
Central PMCID: PMC4640833.
5: Teramura M, Wynn S, Reshalaitihan M, Kyuno W, Sato T, Ohtani M, Kawashima C,
Hanada M. Supplementation with difructose anhydride III promotes passive calcium
absorption in the small intestine immediately after calving in dairy cows. J
Dairy Sci. 2015 Dec;98(12):8688-97. doi: 10.3168/jds.2015-9576. Epub 2015 Oct 9.
PubMed PMID: 26454295.
6: Wang X, Yu S, Zhang T, Jiang B, Mu W. Identification of a recombinant inulin
fructotransferase (difructose dianhydride III forming) from Arthrobacter sp.
161MFSha2.1 with high specific activity and remarkable thermostability. J Agric
Food Chem. 2015 Apr 8;63(13):3509-15. doi: 10.1021/jf506165n. Epub 2015 Mar 27.
PubMed PMID: 25794105.
